molecular formula C11H10N4S B075028 Di-2-pyridylthiourea CAS No. 1212-30-2

Di-2-pyridylthiourea

Cat. No. B075028
CAS RN: 1212-30-2
M. Wt: 230.29 g/mol
InChI Key: VADXORVZZWERFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiourea derivatives, which includes Di-2-pyridylthiourea, often involves the reaction of amines with carbon disulfide . Another study mentions the synthesis of a novel di (thiophen-2-yl) substituted and pyrene-pyridine fluorescent molecular hybrid .


Molecular Structure Analysis

The molecular structure of a compound like Di-2-pyridylthiourea can be analyzed using various techniques such as X-ray crystallography , and other spectroscopic techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like Di-2-pyridylthiourea can be analyzed using various techniques. These properties include color, density, hardness, and melting and boiling points . Other techniques include thermal analysis and surface area analysis of nanoparticles .

Scientific Research Applications

  • Solar Cell Technology : Di-2-pyridylthiourea derivatives have been used to enhance the performance of perovskite solar cells. These compounds aid in the conversion of lead iodide to perovskite crystals, improving the quality of the perovskite absorber layer, resulting in higher power conversion efficiencies and stability in solar cells (Sun et al., 2017).

  • Organic Electronics : Di-2-pyridylthiourea and its derivatives like dithieno[3,2-b:2′,3′-d]pyrrole have applications in organic electronics, particularly in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices. These materials are known for their good carrier mobilities and enhanced fluorescence properties (Evenson et al., 2011).

  • Coordination Chemistry : In the field of coordination chemistry, Di-2-pyridylthiourea and its related compounds are used to synthesize various metal complexes. These complexes have been explored for their magnetic properties and potential applications in high-spin molecules (Papaefstathiou et al., 2002).

  • Biological Applications : Certain derivatives of Di-2-pyridylthiourea, like 2-(2-pyridyl)benzthiazole, have been studied for their cytotoxic effects against cancer cell lines and DNA-cleavage properties. These studies are crucial for understanding the potential therapeutic applications of these compounds (Maheswari et al., 2008).

  • Photoelectrochemical Studies : Di-2-pyridylthiourea derivatives have also been utilized in photoelectrochemical studies. These compounds, when applied to electrodes, demonstrate photocurrent response behaviors that are influenced by medium acidity and metal coordination (Shen et al., 2014).

  • Synthetic Chemistry : Di-2-pyridylthiourea is also used as a reagent in synthetic chemistry, particularly in the preparation of isothiocyanates and carbodiimides, highlighting its versatility and importance in chemical synthesis (Kim & Yi, 1985).

Future Directions

The future directions of synthetic chemistry, including the development and study of compounds like Di-2-pyridylthiourea, involve addressing challenges such as higher selectivity, higher efficiency, environmental benignity, and sustainable energy . Another area of interest is the development of controlled drug delivery systems .

Relevant Papers Several papers were found that could be relevant to Di-2-pyridylthiourea. One paper discusses the antitumor effects and mechanisms of action of a novel series of iron chelators, the di-2-pyridyl thiosemicarbazones . Another paper provides a systematic review on the adverse health effects of di-2-ethylhexyl phthalate . A third paper discusses the synthesis, characterization, and pharmacological evaluation of thiourea derivatives .

properties

IUPAC Name

1,3-dipyridin-2-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c16-11(14-9-5-1-3-7-12-9)15-10-6-2-4-8-13-10/h1-8H,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADXORVZZWERFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=S)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10153177
Record name Urea, 1,3-bis(2-pyridyl)-2-thio-
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URL https://comptox.epa.gov/dashboard/DTXSID10153177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-2-pyridylthiourea

CAS RN

1212-30-2
Record name N,N′-Di-2-pyridinylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1212-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, 1,3-bis(2-pyridyl)-2-thio-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-2-pyridylthiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112709
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Di-2-pyridylthiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5798
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, 1,3-bis(2-pyridyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
HP Zhong, LS Long, RB Huang, LS Zheng… - … Section E: Structure …, 2003 - scripts.iucr.org
The title compound, C11H10N4S.H2O, displays an intramoleculear Namido...Npyridyl hydrogen bond [2.652 (2) A] that locks the thiourea unit and one pyridyl ring into coplanarity […
Number of citations: 2 scripts.iucr.org
PS Corbin, SC Zimmerman, PA Thiessen… - Journal of the …, 2001 - ACS Publications
… Previous 1 H NMR studies indicate that N,N‘-di-2-pyridylthiourea exists in a dynamic equilibrium between two intramolecularly hydrogen-bonded forms in chloroform-d (CDCl 3 ). …
Number of citations: 268 pubs.acs.org
AEAM Gaber, OS Mohamed - … , Sulfur, and Silicon and the Related …, 2001 - Taylor & Francis
Thermal fragmentation of N-aryl-N-benzoylthiourea I-III (aryl = p-tolyl, 2-pyridyl, o-hydroxyphenyl) gave rise to benzonitrile, benzoic acid, benzamide, benzyl, aryl isothiocyanate, N,N-…
Number of citations: 2 www.tandfonline.com
H TILLES - The Chemistry of Organic Sulfur Compounds, 1966 - Elsevier
… by the gradual addition of a benzene solution of thiophosgene to a benzene solution of 2-aminopyridine.ß 2 Instead, there was obtained a 60 per cent yield of di-2-pyridylthiourea and …
Number of citations: 3 www.sciencedirect.com
D McKenzie, M Stadler, J Boothe, JJ Oleson… - The Journal of …, 1948 - journals.aai.org
and Conclusions A readily reproducible synthetic medium which supported growth of Vibrio cholera, Pasteurella multocida, Shigella dysenteriae, Eberthella typhosa, and Salmonella …
Number of citations: 6 journals.aai.org

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